Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-

Descripción general

Descripción

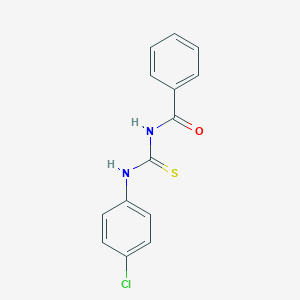

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- is a useful research compound. Its molecular formula is C14H11ClN2OS and its molecular weight is 290.8 g/mol. The purity is usually 95%.

The exact mass of the compound Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- is a compound belonging to the thiourea family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- includes two nitrogen atoms, one sulfur atom, and a chlorine atom. The compound can be synthesized through various methods, typically involving the reaction of benzoyl isocyanate with 4-chlorophenyl thiourea. This synthesis pathway allows for the introduction of the chlorophenyl substituent, which significantly influences its biological activity.

Biological Properties

Research indicates that Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

- Antitumor Activity : In vitro studies demonstrate that this compound possesses antitumor properties, with specific activity against cancer cell lines such as MCF-7 (breast cancer), exhibiting an IC50 value of approximately 225 µM. The compound induces apoptosis in treated cells, indicating its potential as an anticancer agent .

- Analgesic and Anti-inflammatory Effects : Preliminary investigations suggest that derivatives of this compound may also exhibit analgesic properties, contributing to pain relief in various models .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiourea derivatives including Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-, researchers found that it outperformed many conventional antibiotics in inhibiting bacterial growth. For instance, when tested against E. coli, the compound demonstrated a potent bactericidal effect at low concentrations .

Case Study 2: Antitumor Activity

Another significant study focused on the antitumor effects of Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. The compound was evaluated against several cancer cell lines, revealing selective cytotoxicity. It was particularly effective against ovarian and prostate cancer cell lines (OVCAR-4 and PC-3), with GI50 values indicating strong growth inhibition .

Comparative Analysis

To better understand the biological activity of Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio | Benzoyl group + 4-chlorophenyl | Antimicrobial & antitumor activities |

| Thiourea Derivatives | Various substitutions | Broad spectrum of biological activities |

| Benzoylthioureas | Contains benzoyl group | Known for antimicrobial and antitumor activities |

This table highlights how Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- stands out due to its specific structural features that enhance its biological efficacy compared to other derivatives.

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEIGTLVMJBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197724 | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-83-9 | |

| Record name | N-[[(4-Chlorophenyl)amino]thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF K-1477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.